
(2E)-3-(1H-Indazol-4-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1H-Indazol-4-yl)acrylic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1H-Indazol-4-yl)acrylic acid typically involves the formation of the indazole core followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring. The acrylic acid moiety can be introduced through a Heck reaction or a Wittig reaction, where the indazole derivative is reacted with an appropriate vinyl precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(2E)-3-(1H-Indazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(2E)-3-(1H-Indazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of (2E)-3-(1H-Indazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
Indazole: The parent compound of (2E)-3-(1H-Indazol-4-yl)acrylic acid, known for its wide range of biological activities.
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring, also known for its biological significance.
Benzimidazole: Another related compound with a benzene ring fused to an imidazole ring, widely used in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both the indazole core and the acrylic acid moiety, which can confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse biological activities, making it a valuable compound in research and drug development.
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
(E)-3-(1H-indazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-4-7-2-1-3-9-8(7)6-11-12-9/h1-6H,(H,11,12)(H,13,14)/b5-4+ |
InChI 键 |
JDZCHRXTQXVJJP-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C2C=NNC2=C1)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=C2C=NNC2=C1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


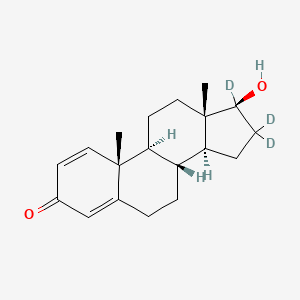
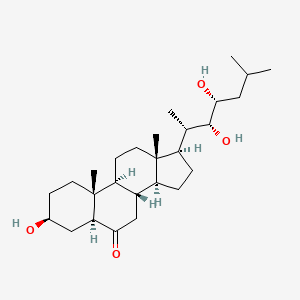
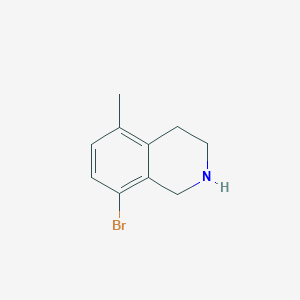
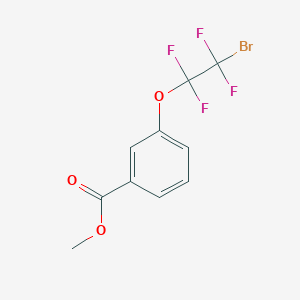
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)

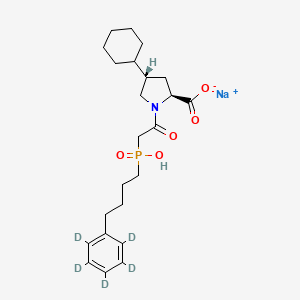
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
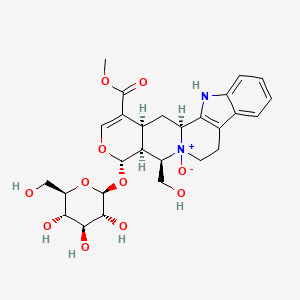
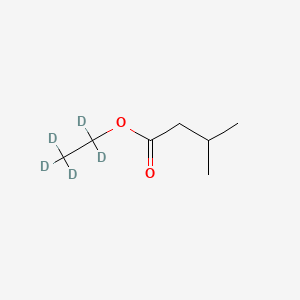
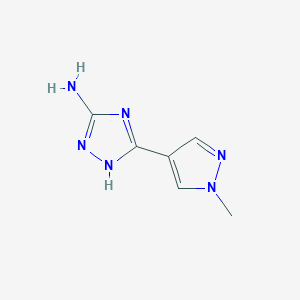
![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
